molecular formula C17H20ClN5O2S2 B2414281 2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 1105199-48-1

2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2414281
CAS No.: 1105199-48-1
M. Wt: 425.95
InChI Key: PCYNFVKUKNIYNH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide” are not explicitly detailed in the available sources .

Scientific Research Applications

Synthesis and Biological Activities

  • A range of 1,3,4-thiadiazole amide compounds, including variations with piperazine, have been synthesized, showing inhibitory effects on certain bacteria and viruses. For instance, derivatives demonstrated effects against Xanthomonas campestris pv. oryzae and tobacco mosaic virus (Xia, 2015).

Antimicrobial Properties

  • Some 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles with piperazine structure displayed moderate antibacterial activity against organisms like Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Anticancer Potential

  • Certain 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have shown significant antimicrobial and anticancer activities, indicating their potential as lead compounds for drug design (Mehta et al., 2019).

Non-Ionic Surfactant Synthesis

  • Novel thiadiazolyl piperazine and other derivatives synthesized from stearic acid demonstrated in-vitro antimicrobial activities against various bacteria and fungi. These compounds also served as non-ionic surfactants (Abdelmajeid et al., 2017).

Antimicrobial Evaluation of Thiadiazole Systems

  • The synthesis of thiadiazolyl piperazine systems and their antimicrobial evaluation showed significant potential against various microorganisms (Hamama et al., 2017).

Mechanism of Action

The mechanism of action of “2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide” is not detailed in the available sources .

Safety and Hazards

The safety and hazards associated with “2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide” are not detailed in the available sources .

Future Directions

The future directions for the research and application of “2-((5-(4-(2-(2-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide” are not detailed in the available sources .

Properties

IUPAC Name

2-[[5-[4-[2-(2-chlorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2S2/c1-19-14(24)11-26-17-21-20-16(27-17)23-8-6-22(7-9-23)15(25)10-12-4-2-3-5-13(12)18/h2-5H,6-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYNFVKUKNIYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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